molecular formula C11H21NO3 B12807519 alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate CAS No. 20958-86-5

alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate

Cat. No.: B12807519
CAS No.: 20958-86-5
M. Wt: 215.29 g/mol
InChI Key: DUHSPQJOOYPANP-UHFFFAOYSA-N
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Description

Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as palladium to facilitate the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, where 1,2-amino alcohols are reacted with various aldehydes or ketones under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-2-(1-methylethyl)oxazolidine-3-ethyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

Properties

CAS No.

20958-86-5

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

1-(2-propan-2-yl-1,3-oxazolidin-3-yl)propan-2-yl acetate

InChI

InChI=1S/C11H21NO3/c1-8(2)11-12(5-6-14-11)7-9(3)15-10(4)13/h8-9,11H,5-7H2,1-4H3

InChI Key

DUHSPQJOOYPANP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(CCO1)CC(C)OC(=O)C

Origin of Product

United States

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